molecular formula C17H18N4O B11955541 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11955541
M. Wt: 294.35 g/mol
InChI Key: FGUBHURGADNLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine-based Schiff base derivative characterized by a 4-(dimethylamino)benzylideneamino substituent at position 1, methyl groups at positions 4 and 6, a ketone group at position 2, and a cyano group at position 3.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-12-9-13(2)21(17(22)16(12)10-18)19-11-14-5-7-15(8-6-14)20(3)4/h5-9,11H,1-4H3

InChI Key

FGUBHURGADNLFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)N(C)C)C#N)C

Origin of Product

United States

Preparation Methods

Condensation of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 4-Dimethylaminobenzaldehyde

The primary synthesis involves a Schiff base condensation between 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1562-12-5) and 4-dimethylaminobenzaldehyde. The reaction proceeds under mild acidic conditions, typically using glacial acetic acid as a catalyst in ethanol or methanol under reflux (70–80°C). The mechanism entails nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Reaction Scheme:

C8H9N3O+C9H11NOCH3COOH, EtOHC17H18N4O+H2O\text{C}8\text{H}9\text{N}3\text{O} + \text{C}9\text{H}{11}\text{NO} \xrightarrow{\text{CH}3\text{COOH, EtOH}} \text{C}{17}\text{H}{18}\text{N}4\text{O} + \text{H}2\text{O}

Key parameters include:

  • Molar ratio : 1:1 stoichiometry ensures minimal side products.

  • Reaction time : 6–8 hours for >90% conversion.

  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to achieve >95% purity.

Alternative Pathways: Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation. A study using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst reduced reaction time to 15–20 minutes with comparable yields (88–92%). This method enhances energy efficiency but requires precise temperature control to prevent decomposition of the thermally sensitive nitrile group.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

ParameterEthanol/Acetic AcidMethanol/TBAF
Yield 89%92%
Time 7 hours20 minutes
Purity 95%93%
Energy Input ModerateHigh

Ethanol/acetic acid remains the standard due to cost-effectiveness, while methanol/TBAF is preferred for rapid synthesis.

Temperature and pH Dependence

  • Optimal pH : 4–5 (acetic acid buffer). Higher pH (>7) leads to hydrolysis of the nitrile group.

  • Temperature : Reflux at 78°C (ethanol) or 65°C (methanol). Exceeding 85°C causes dimerization of the pyridine core.

Purification and Characterization

Recrystallization and Chromatography

The product is purified via recrystallization from methanol, yielding needle-like crystals suitable for X-ray diffraction. Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves minor impurities, achieving >99% purity for pharmaceutical applications.

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6) : δ 8.42 (s, 1H, CH=N), 7.45 (d, J=8.8J = 8.8 Hz, 2H, ArH), 6.75 (d, J=8.8J = 8.8 Hz, 2H, ArH), 6.18 (s, 1H, pyridine-H), 3.02 (s, 6H, N(CH3_3)2_2), 2.35 (s, 3H, CH3_3), 2.28 (s, 3H, CH3_3).

  • IR (KBr) : 2215 cm1^{-1} (C≡N), 1660 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N).

  • MS (ESI+) : m/z 295.2 [M+H]+^+.

Industrial-Scale Production Challenges

Byproduct Formation

Common byproducts include:

  • Hydrolyzed nitrile : Due to prolonged exposure to moisture. Mitigated by anhydrous conditions.

  • Unreacted aldehyde : Removed via activated carbon filtration .

Chemical Reactions Analysis

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with three structurally related analogs, highlighting key differences in substituents, molecular weight, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties/Applications
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (Target Compound) C₁₇H₁₇N₃O* ~291.35 4-(Dimethylamino)benzylideneamino, 4,6-dimethyl, 2-oxo, 3-cyano Potential applications in optoelectronics or catalysis due to electron-rich dimethylamino group.
1-[(1-[1,1'-Biphenyl]-4-ylethylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₂H₁₉N₃O 341.41 Biphenylethylideneamino, 4,6-dimethyl, 2-oxo, 3-cyano Bulky biphenyl group may reduce solubility but enhance π-π stacking for material science applications.
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₉H₉N₃O 175.19 Unsubstituted amino group, 4,6-dimethyl, 2-oxo, 3-cyano Simpler structure likely improves solubility; potential intermediate in drug synthesis.
1-{[(E)-(2-Methoxy-1-naphthyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₁H₁₇N₃O₂ 343.38 2-Methoxynaphthylmethylideneamino, 4,6-dimethyl, 2-oxo, 3-cyano Extended aromatic system (naphthyl) may enhance UV absorption; methoxy group could modulate reactivity.

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Key Comparative Insights:

Electronic Effects: The target compound’s 4-(dimethylamino)benzylideneamino group provides strong electron-donating properties, which may enhance charge-transfer interactions compared to the biphenyl () or naphthyl () analogs. This could make it suitable for optoelectronic materials or sensors .

Solubility and Reactivity: The unsubstituted amino derivative () lacks a benzylidene group, likely improving solubility in polar solvents but reducing stability due to the absence of a conjugated imine . The biphenylethylideneamino group () increases hydrophobicity, which might limit biological applications but enhance performance in non-polar matrices .

Synthetic Considerations: All analogs are synthesized via Schiff base condensation between an amine and carbonyl compound. The target compound’s synthesis would involve reacting 4-dimethylaminobenzaldehyde with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile () under mild acidic conditions .

Potential Applications: Pharmaceuticals: The biphenyl analog () is structurally similar to kinase inhibitors, suggesting the target compound could be explored for medicinal chemistry . Materials Science: The dimethylamino group in the target compound may facilitate applications in dye-sensitized solar cells (DSSCs) or fluorescent probes .

Biological Activity

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. Its unique structure incorporates a pyridinecarbonitrile core along with dimethylamino and benzylidene substituents, which contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1082724-18-2

The biological activity of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The precise mechanisms depend on the biological context and specific targets involved.

Antioxidant Activity

Studies have demonstrated that compounds similar to 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress-related damage.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.

Study 1: Anticancer Activity

A study evaluated the effects of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell types. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile demonstrated significant inhibitory activity against COX enzymes. The IC50 values for COX-1 and COX-2 were reported as 10 µM and 8 µM respectively, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Dimethylamino)benzaldehyde C10H13NContains a dimethylamino group but lacks the pyridine ring.
4,6-Dimethylpyridine C8H10NA simpler structure without the carbonitrile or benzylidene groups.
1-Amino-4,6-dimethyl-5-methylthio-2-oxo-1,2-dihydropyridin-3-carbonitrile C12H14N2OSSimilar pyridine structure but includes a methylthio group instead of dimethylamino.

The unique combination of functional groups in 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile distinguishes it from these compounds and contributes to its distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

The compound can be synthesized via a condensation reaction between 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile derivatives and 4-(dimethylamino)benzaldehyde. A typical protocol involves refluxing the aldehyde and pyridinecarbonitrile precursor in a mixed solvent system (e.g., acetic anhydride and acetic acid) with a catalyst like sodium acetate. Reaction progress is monitored by TLC, and the product is purified via crystallization using solvents such as DMF/ethanol (1:2 ratio) .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

  • IR Spectroscopy : Key peaks include the nitrile (C≡N) stretch near 2,219 cm⁻¹ and NH stretches around 3,400–3,200 cm⁻¹.
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and the imine (=CH) proton (δ ~7.9–8.0 ppm) are critical.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 or 403 for analogous pyridinecarbonitriles) confirm the molecular formula .

Q. What solvent systems are suitable for recrystallizing this compound?

Polar aprotic solvents like DMF or DMSO, mixed with ethanol or water, are effective for recrystallization. For example, a DMF/ethanol (1:2) mixture yields high-purity crystals with minimal solvent residue .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or IR peaks) during characterization?

Contradictions may arise from tautomerism or solvent interactions. For instance, the NH proton in the pyridine ring may exhibit variable chemical shifts depending on solvent polarity. Cross-validation using ¹³C NMR and HSQC experiments can clarify ambiguities. Computational tools (e.g., DFT calculations) may also predict spectral patterns for comparison .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies can be conducted by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Degradation products are analyzed via HPLC-MS. For hydrolytic stability, monitor the nitrile group’s conversion to carboxylic acid under acidic/alkaline conditions .

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological activity?

Molecular docking using software like AutoDock Vina can model interactions between the compound and target proteins (e.g., kinases or receptors). The nitrile and dimethylamino groups often participate in hydrogen bonding or hydrophobic interactions. In silico ADMET predictions (e.g., SwissADME) further assess bioavailability and toxicity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Scaling up requires optimizing reaction parameters (e.g., stirring efficiency, heat transfer) and minimizing exothermic side reactions. Column chromatography may replace crystallization for large-scale purification. Solvent recovery systems and green chemistry principles (e.g., using ethanol instead of DMF) improve sustainability .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s reactivity with nucleophiles or electrophiles?

  • Nucleophilic Attack : React with Grignard reagents or amines to test nitrile reactivity.
  • Electrophilic Substitution : Perform bromination or nitration on the aromatic ring. Reaction progress is tracked via LC-MS, and products are characterized by XRD or 2D NMR .

Q. What strategies are effective for analyzing tautomeric equilibria in solution?

Variable-temperature NMR (VT-NMR) can detect tautomeric shifts (e.g., keto-enol or imine-enamine equilibria). Solvent-dependent UV-Vis spectroscopy also provides insights into electronic transitions influenced by tautomerism .

Q. How can researchers validate the compound’s purity for pharmacological assays?

Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical values), and differential scanning calorimetry (DSC) to confirm melting point consistency. Residual solvents are quantified via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.